molecular formula C8H6F4N2O B8363259 5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline

Cat. No.: B8363259
M. Wt: 222.14 g/mol
InChI Key: XHVAZFCYZSNRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-fluoro-N-(trifluoroacetyl)aniline is a useful research compound. Its molecular formula is C8H6F4N2O and its molecular weight is 222.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6F4N2O

Molecular Weight

222.14 g/mol

IUPAC Name

N-(5-amino-2-fluorophenyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C8H6F4N2O/c9-5-2-1-4(13)3-6(5)14-7(15)8(10,11)12/h1-3H,13H2,(H,14,15)

InChI Key

XHVAZFCYZSNRRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)NC(=O)C(F)(F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The crude acetamide was dissolved in EtOAc (50 mL), shacked with 10% Pd/C (450 mg) under H2 (50 psi) for 3 h. Filtration gave an N-(5-amino-2-fluoro-phenyl)-2,2,2-trifluoro-acetamide (8.42 g).
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50 mL
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450 mg
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Synthesis routes and methods II

Procedure details

A Schlenk-flask (250 mL) was evacuated and flushed with argon two times. Then 10% Pd/C (0.74 g, VWR International, oxidized form) and EtOAc (30 mL) were placed into it, and the flask was closed with a septum. The mixture was flushed with hydrogen and stirred vigorously to activate the catalyst. Then 32-NO2—H (5.14 g, 20.4 mmol) in 20 mL of EtOAc was added by syringe through a septum. (Addition was accompanied by the exothermic reaction). The solution was hydrogenated for 4 h at 20° C. Then hydrogen was replaced by argon and the mixture was filtered through Celite®. The filter-cake was washed with EtOAc (2×50 mL) and the solvent was evaporated in vacuo to yield the title compound as a brownish solid with m.p. 116-118° C.; yield—4.35 g (96%). 1H NMR (CDCl3, 300 MHz, ppm): δ=3.30 (br. s, 3H, NH2), 6.44 (ddd, 3JHH=8.8, 4JHF=4.1, 3JHH=2.8, 1H, H-4), 6.92 (dd, 3JHH=8.9, 3JHF=10.4, 1H, H-3), 7.63 (dd, 4JHH=2.8, 4JHF=6.4, 1H, H-6), 8.01 (s, 1H, NH); 13C NMR (75 MHz, CDCl3): δ=107.8 (s, C-4/6), 112.2 (d, 3JCF=7.1, C-6/4), 115.4 (q, 1JCF=289, CF3), 115.5 (d, 2JCF=28, C-3), 124.0 (d, 2JCF=11.2, C-1), 143.3 (s, C-5), 144.6 (d, 1JCF=236, C-2), 154.5 (q, 2JCF=37.5, CO); ESI-MS, negative mode: m/z (rel. int., %)=221 (100) [M−H]−; elemental analysis (%): C, 43.16; H, 2.85; N, 12.86 (found); C, 43.25; H, 2.72; N, 12.61 (calc.)
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5.14 g
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20 mL
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